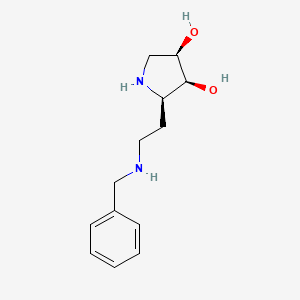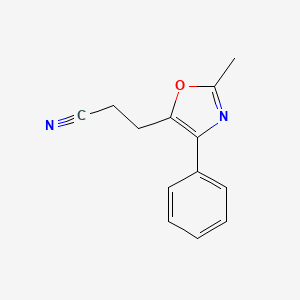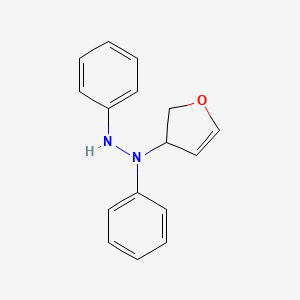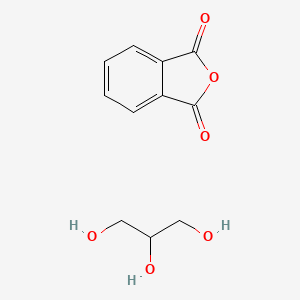
2-Benzofuran-1,3-dione;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-1,3-dione;propane-1,2,3-triol can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran-1,3-dione structure . The reaction typically occurs under solvent-free conditions at room temperature, yielding high selectivity and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived furan and maleic anhydride. The process includes a Diels-Alder cycloaddition followed by dehydration using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid . This method ensures high yield and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzofuran-1,3-dione;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzofuran-1,3-dione moiety into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Benzofuran-1,3-dione;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Benzofuran-1,3-dione;propane-1,2,3-triol exerts its effects involves interactions with molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, influencing biochemical processes. The glycerol component may enhance solubility and bioavailability, facilitating the compound’s action in biological systems.
Comparación Con Compuestos Similares
Phthalic Anhydride: Similar in structure but lacks the glycerol component.
Maleic Anhydride: Shares the anhydride functional group but differs in the overall structure.
Glycerol Derivatives: Compounds like glycerol monoesters or diesters have similar glycerol components but different functional groups.
Propiedades
Número CAS |
26655-24-3 |
|---|---|
Fórmula molecular |
C11H12O6 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3(6)2-5/h1-4H;3-6H,1-2H2 |
Clave InChI |
QLEITUFVKZSFRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O |
Números CAS relacionados |
26655-24-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)

![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
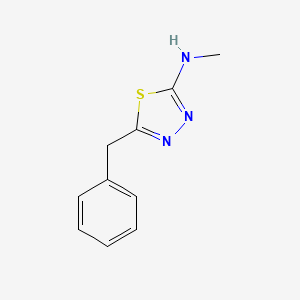
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
